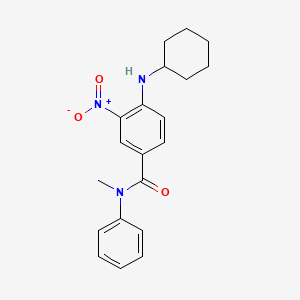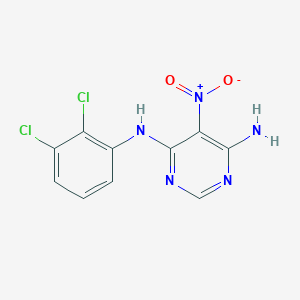
N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine
Overview
Description
N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine, also known as DCDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DCDP belongs to the family of pyrimidine derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been found to inhibit the activity of several key enzymes, including tyrosine kinases, topoisomerases, and DNA polymerases, which are involved in cell proliferation and survival. N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has also been found to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has also been found to exhibit antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. In addition, N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine is its broad range of biological activities, which makes it a potential candidate for the development of new drugs for various diseases. N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the main limitations of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine is its potential toxicity, which can limit its use in certain applications. In addition, further studies are needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine and its potential side effects.
Future Directions
There are several future directions for the study of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine. One potential direction is the development of new drugs based on the structure of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine for the treatment of various diseases. Another potential direction is the study of the mechanism of action of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine and its potential side effects. Furthermore, the use of N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine in combination with other drugs or therapies could also be explored for the treatment of various diseases. Finally, the development of new synthetic methods for N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine could also be an area of future research.
Scientific Research Applications
N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been extensively studied for its potential applications in various scientific research fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In infectious diseases, N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been found to exhibit antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs. In neurological disorders, N-(2,3-dichlorophenyl)-5-nitro-4,6-pyrimidinediamine has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-N-(2,3-dichlorophenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N5O2/c11-5-2-1-3-6(7(5)12)16-10-8(17(18)19)9(13)14-4-15-10/h1-4H,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTHFLGOVDPVRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-nitropyrimidine-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B4137400.png)
![N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4137408.png)
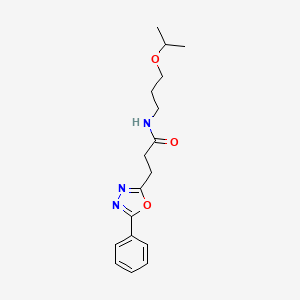
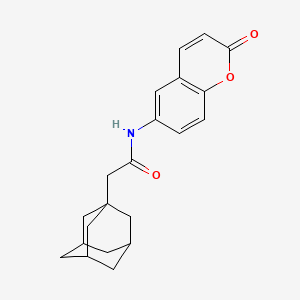
![methyl 5-({[5-(4-propoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4137423.png)
![3-[({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(methyl)amino]-1,2-propanediol](/img/structure/B4137436.png)
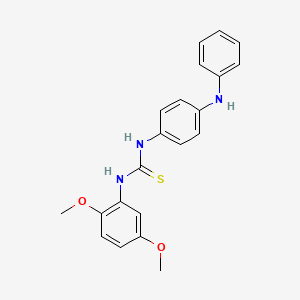
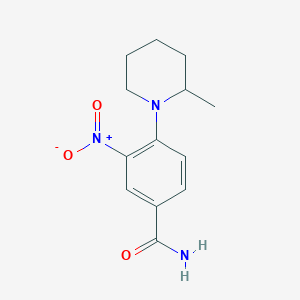
![N-{4-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4137454.png)

![2-(1-adamantyl)-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]acetamide](/img/structure/B4137464.png)
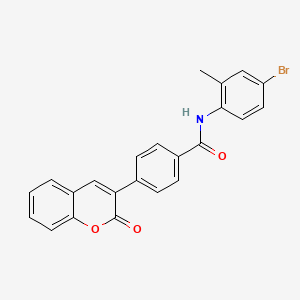
![3-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B4137482.png)
